5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one is a chemical compound known for its role as an impurity in the synthesis of sildenafil, a well-known pharmaceutical used to treat erectile dysfunction and pulmonary hypertension . This compound is also referred to as Isobutyl sildenafil .
Preparation Methods
The synthesis of 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one involves several steps :
Starting Material: The process begins with 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
Reaction with Hydrogen Chloride: This compound is reacted with hydrogen chloride in isopropanol to form 1-methyl-4-amino-3-n-propylpyrazole-5-carboxamide hydrochloride.
Reaction with 2-Ethoxybenzoic Acid: The hydrochloride is then reacted with 2-ethoxybenzoic acid in the presence of phosphorous oxychloride and dimethylformamide to yield 4-(2-ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide.
Cyclization: This intermediate undergoes cyclization with anhydrous 2-ethoxyethanol in the presence of sodium hydroxide and tetrabutylammonium bromide to form 5-[2-ethoxyphenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Chemical Reactions Analysis
5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions :
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications :
Pharmaceutical Research: It is used as a reference standard in the quality control and validation of sildenafil production.
Biological Studies: The compound is studied for its interactions with various biological targets, including phosphodiesterase enzymes.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound is used in analytical method development and validation for pharmaceutical applications
Mechanism of Action
The mechanism of action of 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one involves its interaction with phosphodiesterase enzymes, particularly PDE5 . By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow .
Comparison with Similar Compounds
This compound is similar to other sildenafil analogs and impurities :
Sildenafil: The parent compound, used for treating erectile dysfunction and pulmonary hypertension.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor used for similar indications.
Isobutyl Sildenafil: A closely related compound with slight structural differences
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and duration of action.
Properties
Molecular Formula |
C21H34N6O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H34N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13,16,18-20,22,24-25H,4-6,9-12H2,1-3H3,(H,23,28) |
InChI Key |
KJBYKEGFGSUDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)NN1 |
Origin of Product |
United States |
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